molecular formula C26H18N4O3S B2923513 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620112-15-4

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

Cat. No. B2923513
CAS RN: 620112-15-4
M. Wt: 466.52
InChI Key: BCHWADCOWIKLGB-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C26H18N4O3S and its molecular weight is 466.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Drug Development

  • The compound and its derivatives have been utilized in synthesizing a variety of heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and thiazolo[3,2-a]pyridines, which show potential in drug development due to their antimicrobial activities (Mahmoud, El-Bordany, Hassan, & Abu El‐Azm, 2007). Similarly, derivatives of this compound have been synthesized for use in creating new fused thiazolo[3,2-a]pyrimidines (Mahmoud & El-Shahawi, 2008).

Antifungal and Antimicrobial Effects

  • Some derivatives of the compound have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). Moreover, novel heteroaryl-acrylonitriles, related structurally to this compound, have demonstrated antibacterial and cytotoxic activities, suggesting their potential use in antibacterial drugs (Sa̧czewski et al., 2008).

Cytotoxic Properties

  • Derivatives of this compound have been shown to possess cytotoxic properties, potentially making them suitable candidates for cancer drug development. For instance, certain heteroaryl-acrylonitriles related to this compound have been tested for cytotoxic potency on human cancer cell lines (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Role in Apoptosis Induction

  • A specific derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile, has been found to induce apoptosis in human leukemia cells. This process involves mitochondrial mediated death signaling and activation of specific kinases, highlighting its potential in cancer therapy (Repický, Jantová, & Cipak, 2009).

Antiviral and Antimicrobial Potency

  • Certain pyridine-based derivatives incorporating elements of this compound have shown antiviral and antimicrobial potency, as well as enzyme inhibition characteristics, thus demonstrating their potential in treating various infections (Azzam, Elsayed, & Elgemeie, 2020).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c1-16-6-5-13-30-23(16)29-24(33-19-11-9-18(32-2)10-12-19)20(26(30)31)14-17(15-27)25-28-21-7-3-4-8-22(21)34-25/h3-14H,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWADCOWIKLGB-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

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